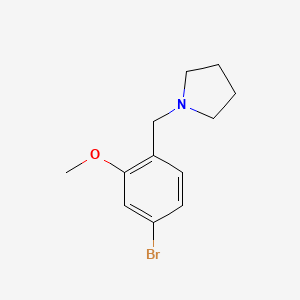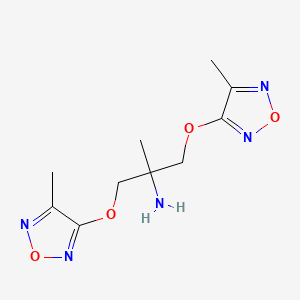
1-Methyl-2-(4-methylfurazan-3-yloxy)-1-(4-methyl-furazan-3-yloxymethyl)ethylamine
Overview
Description
1-Methyl-2-(4-methylfurazan-3-yloxy)-1-(4-methyl-furazan-3-yloxymethyl)ethylamine is a useful research compound. Its molecular formula is C10H15N5O4 and its molecular weight is 269.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-(4-methylfurazan-3-yloxy)-1-(4-methyl-furazan-3-yloxymethyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-(4-methylfurazan-3-yloxy)-1-(4-methyl-furazan-3-yloxymethyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Furan Derivatives in Biomass Conversion and Polymer Production
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its related compounds, are recognized for their potential as sustainable chemical feedstocks. These compounds can be derived from plant biomass and have various applications in producing monomers, polymers, fuels, and other chemicals. The interest in furan derivatives stems from their ability to serve as alternatives to non-renewable hydrocarbon sources like oil, natural gas, and coal. The synthesis of HMF from plant feedstocks and its utilization in creating a range of materials, including functional materials and fuels, exemplifies the potential of furan derivatives in contributing to a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Catalytic Transformation of Biomass-Derived Furfurals
The catalytic transformation of biomass-derived furfurals into cyclopentanones and their derivatives has been a significant area of research. Furfural (FF) and 5-(hydroxymethyl)furfural (HMF) are prominent examples of biomass-derived chemicals that serve as building blocks for producing a wide range of petrochemicals. The conversion processes aim to enhance scalability, selectivity, environmental sustainability, and cost-effectiveness. Developing efficient, inexpensive, and recyclable catalysts for converting FF and HMF into valuable compounds like cyclopentanones underlines the importance of furan derivatives in advancing green chemistry and biorefinery technologies (Dutta & Bhat, 2021).
properties
IUPAC Name |
2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c1-6-8(14-18-12-6)16-4-10(3,11)5-17-9-7(2)13-19-15-9/h4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXBZWDAFWGCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCC(C)(COC2=NON=C2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



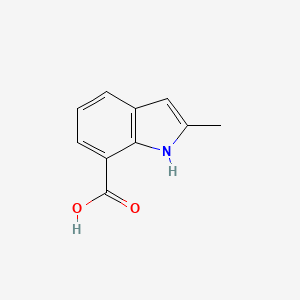
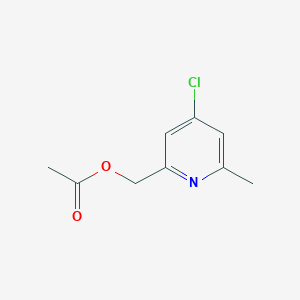
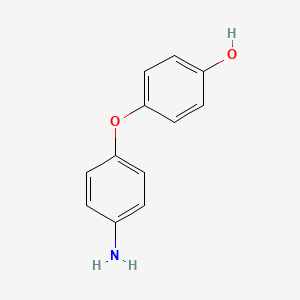
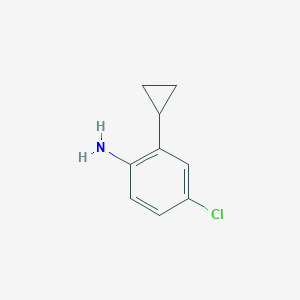
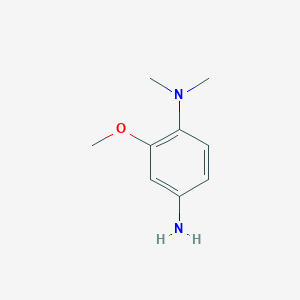
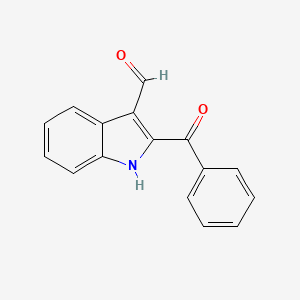
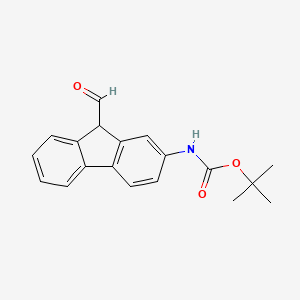
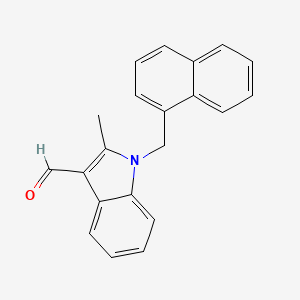
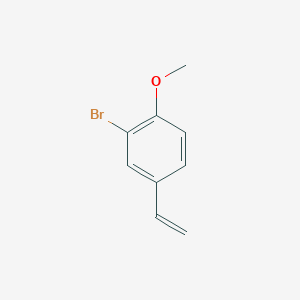
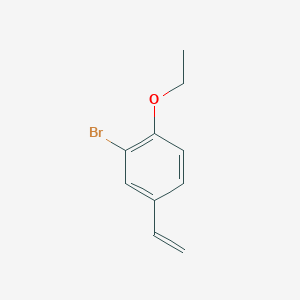
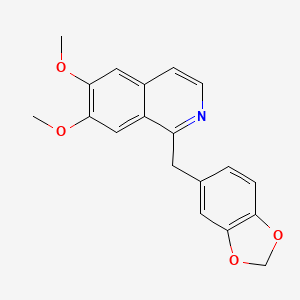
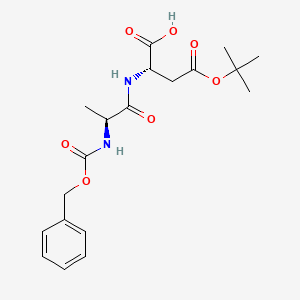
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)
